![molecular formula C12H13F3Si B14078686 Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane CAS No. 40230-94-2](/img/structure/B14078686.png)
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane is an organosilicon compound with the molecular formula C12H13F3Si. It is a colorless liquid that is used as a reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group into organic molecules. The compound is known for its high reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane can be synthesized through a multi-step process involving the reaction of trimethylsilylacetylene with 2-(trifluoromethyl)iodobenzene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified through distillation or chromatography techniques.
化学反应分析
Types of Reactions
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with aldehydes and ketones to form trifluoromethylated alcohols.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Substitution Reactions: The compound can undergo substitution reactions with halides to form new organosilicon compounds.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes, ketones, and bases such as tetrabutylammonium fluoride (TBAF) or potassium tert-butoxide (KOtBu).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide (CuI) are commonly used.
Substitution Reactions: Halides, such as iodobenzene, and bases, such as potassium carbonate, are typically employed.
Major Products
Nucleophilic Addition: Trifluoromethylated alcohols.
Cross-Coupling Reactions: Carbon-carbon bonded products.
Substitution Reactions: New organosilicon compounds with substituted groups.
科学研究应用
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the trifluoromethyl group can improve bioavailability and metabolic stability.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals, materials, and polymers with enhanced properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane involves the formation of a highly reactive trifluoromethyl anion (CF3-) intermediate. This intermediate can attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon or carbon-oxygen bonds. The presence of the trimethylsilyl group stabilizes the intermediate and facilitates the reaction. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
相似化合物的比较
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Ethynyltrimethylsilane: Used in cross-coupling reactions and as a building block for the synthesis of more complex molecules.
Trimethyl(phenyl)silane:
Uniqueness
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane is unique due to the presence of both the trifluoromethyl and ethynyl groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications in various fields of research and industry.
属性
CAS 编号 |
40230-94-2 |
|---|---|
分子式 |
C12H13F3Si |
分子量 |
242.31 g/mol |
IUPAC 名称 |
trimethyl-[2-[2-(trifluoromethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-6-4-5-7-11(10)12(13,14)15/h4-7H,1-3H3 |
InChI 键 |
BJVOKVJNSBTSFB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


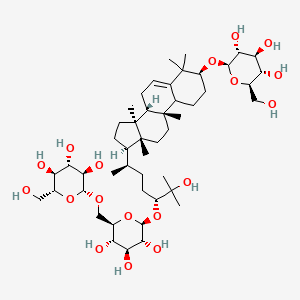
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
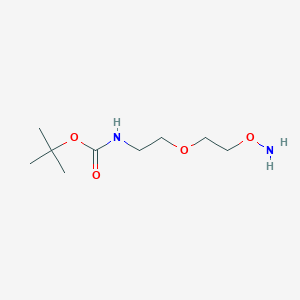
![N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14078630.png)
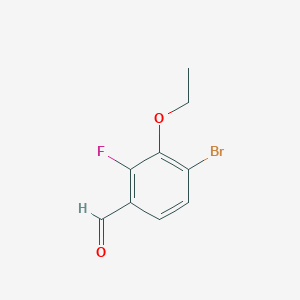
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
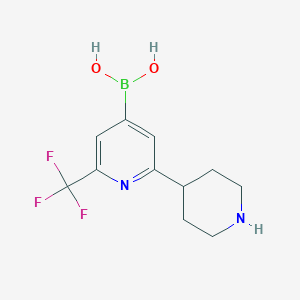
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
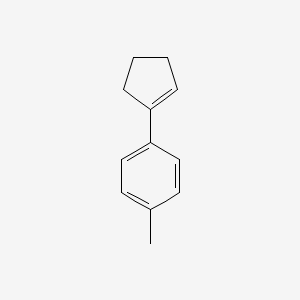
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
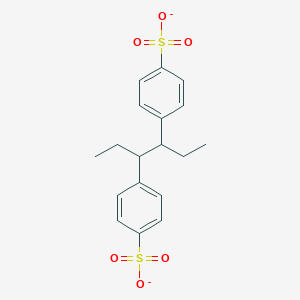
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
